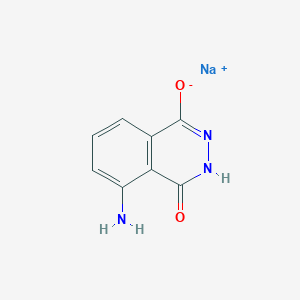
sodium;5-amino-4-oxo-3H-phthalazin-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;5-amino-4-oxo-3H-phthalazin-1-olate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium;5-amino-4-oxo-3H-phthalazin-1-olate involves several synthetic routes. One common method includes the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthetic process typically involves multiple steps, including the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: sodium;5-amino-4-oxo-3H-phthalazin-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using advanced analytical techniques to determine their chemical composition and properties.
Aplicaciones Científicas De Investigación
sodium;5-amino-4-oxo-3H-phthalazin-1-olate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying chemical reactions and mechanisms. In biology, it is used to investigate the biochemical pathways and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of sodium;5-amino-4-oxo-3H-phthalazin-1-olate involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to a cascade of biochemical events that result in the compound’s observed effects. The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to sodium;5-amino-4-oxo-3H-phthalazin-1-olate include other chemical entities with comparable structures and properties. These compounds are often used as references for comparative studies to highlight the unique features of this compound.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for study and use in various fields.
Propiedades
IUPAC Name |
sodium;5-amino-4-oxo-3H-phthalazin-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













